2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of benzo[e][1,2,4]thiadiazine, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. These types of compounds are often studied for their potential applications in medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can provide information about the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Compounds containing the benzo[e][1,2,4]thiadiazine moiety have been studied for their potential use in photovoltaics and as fluorescent sensors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of functional groups and the overall structure of the compound .Scientific Research Applications
Bioactivity and Anticancer Potential
The chemical structure related to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide shows significant relevance in bioactivity and potential anticancer applications. Notably, the condensed bridgehead nitrogen heterocyclic systems, involving similar thiadiazine derivatives, have demonstrated notable antibacterial, antifungal, and antitubercular activities, as found in the research conducted by Shiradkar and Kale (2006) (Shiradkar & Kale, 2006). Furthermore, Ekrek et al. (2022) synthesized and evaluated thiazole and thiadiazole derivatives, highlighting their significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancer. The study revealed that these compounds induce apoptosis in cancer cells, indicating a mechanism through which they exert their antitumor effects (Ekrek et al., 2022).
Antibacterial Applications
Another pivotal aspect of research involving similar chemical structures includes their potential antibacterial applications. For instance, Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which exhibited significant antibacterial activity. This underscores the potential of similar structures in combating bacterial infections and the development of new antibacterial agents (Ramalingam et al., 2019).
Insecticidal Properties
The research field also extends to the study of insecticidal properties. Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, which were then tested against the cotton leafworm, Spodoptera littoralis. This study highlighted the potential use of similar compounds in agricultural practices, providing a way to protect crops from pest damage while minimizing environmental impact (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-4-5-12-24-17-8-6-7-9-19(17)31(26,27)23-21(24)30-14-20(25)22-16-13-15(28-2)10-11-18(16)29-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQXCNRIVQOUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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